molecular formula C20H27N3O3S B4339089 METHYL 6-(TERT-BUTYL)-2-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 6-(TERT-BUTYL)-2-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4339089
M. Wt: 389.5 g/mol
InChI Key: ONDWHPBJAIBXHL-UHFFFAOYSA-N
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Description

Methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-(TERT-BUTYL)-2-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Pyrazole Moiety: The pyrazole moiety can be introduced through a condensation reaction between a hydrazine derivative and a β-ketoester.

    Functional Group Modifications: The tert-butyl and methyl ester groups can be introduced through alkylation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups with different ones, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity can be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 6-(TERT-BUTYL)-2-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and pyrazole-containing molecules. Examples include:

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Pyrazole Derivatives: Molecules containing the pyrazole moiety with various functional groups.

Uniqueness

Methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 6-tert-butyl-2-[(1-ethylpyrazole-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-6-23-11-12(10-21-23)17(24)22-18-16(19(25)26-5)14-8-7-13(20(2,3)4)9-15(14)27-18/h10-11,13H,6-9H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDWHPBJAIBXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 6-(TERT-BUTYL)-2-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 6-(TERT-BUTYL)-2-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 6-(TERT-BUTYL)-2-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 6-(TERT-BUTYL)-2-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 6-(TERT-BUTYL)-2-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 6-(TERT-BUTYL)-2-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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